molecular formula C13H14N4O3 B1360342 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one CAS No. 30818-17-8

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

Cat. No.: B1360342
CAS No.: 30818-17-8
M. Wt: 274.28 g/mol
InChI Key: GMXRVALYFNKUTQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of nitro derivatives or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of pyrazolones are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The nitrophenyl group in the compound may enhance its biological activity.

Medicine

Medicinal applications include the development of new pharmaceuticals. Pyrazolone derivatives have been investigated for their analgesic, antipyretic, and anti-inflammatory properties.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(1-pyrrolidinyl)-
  • 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-chlorophenyl)-5-(1-pyrrolidinyl)-
  • 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-methylphenyl)-5-(1-pyrrolidinyl)-

Uniqueness

The presence of the nitrophenyl group in 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one distinguishes it from other similar compounds

Properties

IUPAC Name

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXRVALYFNKUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067576
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-
Source EPA DSSTox
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Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30818-17-8
Record name 2,4-Dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one
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